Methyl 4-(aminomethyl)-3-methoxybenzoate
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Overview
Description
Methyl 4-(aminomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-3-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 4-Aminomethyl-3-methoxy-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Another method involves the use of diazomethane for the methylation of 4-Aminomethyl-3-methoxy-benzoic acid. Diazomethane is a highly reactive methylating agent that can convert carboxylic acids to their corresponding methyl esters under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial processes to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(aminomethyl)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-3-methoxybenzoate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, where it undergoes enzymatic transformations. The amino and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid methyl ester: Similar structure but lacks the methoxy group.
3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the amino group.
4-Aminomethylbenzoic acid: Similar structure but lacks the methoxy group and is not esterified.
Uniqueness
Methyl 4-(aminomethyl)-3-methoxybenzoate is unique due to the presence of both amino and methoxy groups on the aromatic ring, as well as the esterified carboxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,6,11H2,1-2H3 |
InChI Key |
NNOBUPILNNMONK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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